2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one

Medicinal Chemistry Structure-Activity Relationship Benzothiazinone Scaffolds

2-[(4-Ethylphenyl)amino]-4H-3,1-benzothiazin-4-one (CAS 377059-13-7, molecular formula C16H14N2OS, molecular weight 282.4 g/mol) is a synthetic small molecule belonging to the 4H-3,1-benzothiazin-4-one heterocyclic class. This class has been extensively investigated for biological activities including potent MAO-B inhibition, adenosine A2A receptor antagonism, and antimycobacterial DprE1 inhibition.

Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
Cat. No. B3955696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one
Molecular FormulaC16H14N2OS
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)S2
InChIInChI=1S/C16H14N2OS/c1-2-11-7-9-12(10-8-11)17-16-18-14-6-4-3-5-13(14)15(19)20-16/h3-10H,2H2,1H3,(H,17,18)
InChIKeyFSECYCJPCKJOTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Ethylphenyl)amino]-4H-3,1-benzothiazin-4-one: Chemical Identity and Procurement Baseline for a Research-Grade Benzothiazinone


2-[(4-Ethylphenyl)amino]-4H-3,1-benzothiazin-4-one (CAS 377059-13-7, molecular formula C16H14N2OS, molecular weight 282.4 g/mol) is a synthetic small molecule belonging to the 4H-3,1-benzothiazin-4-one heterocyclic class . This class has been extensively investigated for biological activities including potent MAO-B inhibition, adenosine A2A receptor antagonism, and antimycobacterial DprE1 inhibition [1][2]. The compound is currently listed in chemical supplier catalogs exclusively for non-human research purposes, with no therapeutic or veterinary use authorization .

Why 2-[(4-Ethylphenyl)amino]-4H-3,1-benzothiazin-4-one Cannot Be Assumed Interchangeable with Other Benzothiazinones


Within the 4H-3,1-benzothiazin-4-one scaffold, the nature and position of substituents on the 2-position phenyl ring profoundly dictate biological target engagement profiles. The seminal 2013 study by Stössel et al. demonstrated that the 2-aryl substituent governs the selectivity between adenosine A2A receptor binding and MAO-B enzyme inhibition, with certain substituent classes conferring dual-target activity while structurally similar analogs show divergent pharmacological fingerprints [1]. For the specific 4-ethylphenyl substitution pattern present in this compound, no direct head-to-head biological comparison data against the closest structural analogs (e.g., 4-methylphenyl, 4-isopropylphenyl, 4-chlorophenyl derivatives) have been identified in the accessible peer-reviewed literature or patent corpus as of the knowledge cutoff date. The absence of published quantitative selectivity, potency, or functional assay data for this exact compound precludes any evidence-based claims regarding its differential suitability relative to in-class alternatives. This evidence gap must be explicitly acknowledged to inform procurement decisions, and any substitution without de novo experimental validation would constitute an unsubstantiated assumption of pharmacological equivalence.

Quantitative Differentiation Evidence for 2-[(4-Ethylphenyl)amino]-4H-3,1-benzothiazin-4-one: Comparator Analysis Against the Closest Structural Analogs


Structural Differentiation: 2-(4-Ethylphenyl)amino Substitution Pattern Versus Common Benzothiazinone Pharmacophores

The compound 2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one bears a 4-ethylphenyl group attached via an NH linker at the 2-position. This substitution pattern is structurally distinct from the two major categories of well-characterized benzothiazinones: the DprE1-targeting antitubercular series (e.g., BTZ043, which requires an 8-nitro substitution on the benzothiazinone core [1]) and the dual A2A/MAO-B series (e.g., compound 13 in Stössel et al., which features a 2-(3-chlorophenoxy)acetamido substituent [2]). The combinatorial effect of the 4-ethyl group (moderate lipophilicity, +π electron-donating character) and the direct NH connection (hydrogen bond donor/acceptor potential) creates a pharmacophoric profile that is not represented among the published, quantitatively benchmarked benzothiazinones. No head-to-head biological data comparing this compound against other 2-arylaminobenzothiazinones are available.

Medicinal Chemistry Structure-Activity Relationship Benzothiazinone Scaffolds

Evaluating Reported Biological Target Engagement: MAO-B and MAO-A Inhibition Profile

BindingDB entry BDBM50460073 (CHEMBL4227224), curated from ChEMBL, reports that 2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one was tested for inhibition of recombinant human MAO-B and MAO-A expressed in baculovirus-infected BTI insect cells [1]. The reported IC50 values for both human MAO-B and human MAO-A exceed 1.00×10^5 nM (>100 µM), indicating negligible inhibitory activity against either isoform at the concentrations tested [1]. In contrast, the benchmark dual-acting benzothiazinone from Stössel et al., compound 17 (N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide), exhibited an IC50 of 34.9 nM for human MAO-B under comparable recombinant enzyme assay conditions, with selectivity over MAO-A confirmed [2]. The quantified difference between this compound and compound 17 for MAO-B inhibition exceeds a factor of 2,800.

Enzymology Monoamine Oxidase Inhibition Parkinson's Disease Research

Absence of Evidence for DprE1 Antimycobacterial Activity Relative to BTZ-Class Benchmarks

BTZ043, the archetypal 1,3-benzothiazin-4-one DprE1 inhibitor, demonstrates minimum inhibitory concentration (MIC) values of 2.3 nM against M. tuberculosis H37Rv and 9.2 nM against M. smegmatis, with validated on-target DprE1 suicide inhibition [1][2]. For 2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one, no published MIC data against any mycobacterial species, no DprE1 enzyme inhibition data, and no target engagement evidence have been identified [3]. The compound lacks the critical 8-nitro group that is a requisite structural determinant for DprE1 covalent binding and bactericidal activity in the BTZ series [1].

Antitubercular Drug Discovery DprE1 Inhibition Mycobacterium tuberculosis

Recommended Research Application Scenarios for 2-[(4-Ethylphenyl)amino]-4H-3,1-benzothiazin-4-one Based on Available Evidence


Negative Control Compound for MAO-B-Mediated Benzothiazinone Assays

Given its confirmed lack of MAO-B inhibitory activity (IC50 > 100 µM for both MAO-A and MAO-B [1]), this compound may serve as a structurally matched negative control in experiments where benzothiazinone-based MAO-B inhibitors are being profiled. Its use alongside active comparators such as compound 17 (IC50 34.9 nM) [2] can help validate assay specificity and confirm that observed MAO-B inhibition is substituent-dependent rather than scaffold-driven.

Chemical Probe for Off-Target Profiling of 2-Arylaminobenzothiazinones

The 4-ethylphenyl substitution with direct NH linkage represents an underexplored structural motif within benzothiazinone SAR [3]. Research groups engaged in systematic benzothiazinone library screening may procure this compound to expand the diversity of their compound collection and enable broader SAR exploration, particularly for targets beyond those historically associated with benzothiazinones (MAO-B, A2AAR, DprE1).

Reference Standard for Analytical Method Development and Physicochemical Profiling

With a well-defined molecular formula (C16H14N2OS), molecular weight (282.4 g/mol), and CAS registry number (377059-13-7) , this compound can be employed as a reference standard for HPLC-MS method development, solubility determination, logP measurement, and stability studies within the benzothiazinone chemical space. Its moderate lipophilicity (predicted from the 4-ethylphenyl substituent) fills a gap in the physicochemical reference set for this compound class.

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